[3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine hydrobromide
Overview
Description
[3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine hydrobromide (MMPH) is a synthetic compound that is used in various scientific research applications. It is a highly versatile compound that is used in a variety of biochemical and physiological experiments. MMPH is a morpholine derivative of phenethylamine, and is a white crystalline solid. It is soluble in water and is relatively stable at room temperature.
Scientific Research Applications
Synthesis and Structural Modifications
Compounds with morpholine groups and specific phenylamine structures have been extensively explored for their versatile applications in chemistry, including the synthesis of scopine derivatives and quinolone and quinoline-carboxylic acid amides. These compounds demonstrate the utility of morpholine and its derivatives in synthesizing compounds with potential physiological activities, offering a pathway for developing new chemotherapeutic drugs and 5HT1B antagonists (Vlasova et al., 2006; Horchler et al., 2007).
Kinetics and Mechanisms
The kinetics and mechanisms of reactions involving morpholine derivatives have been studied, providing insights into the reactivity and interaction of such compounds with other chemical entities. These studies contribute to understanding the fundamental chemical properties and potential catalytic or inhibitory activities these compounds may possess (Castro et al., 2001).
Antimicrobial and Antitumor Activities
Research into compounds containing morpholine and phenyl groups has shown antimicrobial and antitumor activities, indicating the potential for these substances in medical and pharmaceutical applications. Synthesis of new derivatives has led to the identification of compounds with significant biological activities, highlighting the importance of these chemical modifications in discovering new therapeutic agents (Bektaş et al., 2007; Li, 2015).
Peptidomimetic Chemistry
The morpholine moiety is also integral in peptidomimetic chemistry, where morpholine derivatives serve as building blocks for creating compounds that mimic peptides. These compounds have potential applications in developing new materials and pharmaceuticals, illustrating the versatility of morpholine in synthetic organic chemistry (Sladojevich et al., 2007).
properties
IUPAC Name |
2-(4-amino-2-methoxyphenoxy)-1-morpholin-4-ylethanone;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4.BrH/c1-17-12-8-10(14)2-3-11(12)19-9-13(16)15-4-6-18-7-5-15;/h2-3,8H,4-7,9,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZABRLNDNJQPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)OCC(=O)N2CCOCC2.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine hydrobromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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